4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide is an organobromine compound with unique structural features, combining elements of a benzenesulfonamide, a dihydroisoquinoline, and a thiophene. Its intricate structure lends itself to a variety of synthetic and application possibilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps:
Coupling: : Formation of the 2-(3,4-dihydroisoquinolin-2(1H)-yl) moiety typically involves a condensation reaction between a ketone and an amine under reductive amination conditions.
Thiophene Attachment: : Incorporation of the thiophene ring often involves a cross-coupling reaction, such as the Suzuki or Stille coupling.
Sulfonation: : Introduction of the sulfonamide group is commonly achieved through reaction with a sulfonyl chloride.
Industrial Production Methods: Industrial synthesis may streamline these steps using continuous flow reactions and optimized conditions to maximize yield and minimize by-products. The use of automated synthesisers and catalysts can further enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo:
Oxidation: : Conversion to sulfonic acids or other oxidized products.
Reduction: : Reduction of the sulfonamide or the dihydroisoquinoline moiety.
Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonamide group.
Oxidation: : Oxidizing agents like hydrogen peroxide or chromates.
Reduction: : Reducing agents like lithium aluminium hydride (LAH) or hydrogenation over palladium.
Substitution: : Substituents like halides and nucleophiles such as amines or thiols.
Major Products: The reactions result in various products such as:
Sulfonic acids: from oxidation.
Amines: from reduction.
Derivatives: with modified aromatic rings from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide finds applications in:
Chemistry: : As a precursor or intermediate in the synthesis of complex molecules.
Biology: : As a probe or ligand in biochemical assays due to its specific binding properties.
Medicine: : Potential therapeutic applications in targeting specific molecular pathways.
Industry: : Use in materials science, including the development of novel polymers or dyes.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves:
Binding: : Interaction with specific proteins or enzymes, often influenced by its aromatic and heterocyclic components.
Pathways: : Modulation of biochemical pathways, potentially inhibiting or activating certain cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar functional groups, 4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide stands out due to:
Unique Structure: : Combines multiple moieties that contribute to its versatile reactivity and binding properties.
Similar Compounds
4-bromo-N-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Similar structure but lacks the dihydroisoquinoline element.
N-(2-(3,4-dihydroisoquinolin-2-yl)ethyl)-4-bromobenzenesulfonamide: : Missing the thiophene ring, potentially altering its reactivity and application.
This combination of features gives the compound unique reactivity and specificity in various applications, making it a valuable subject for further research and development.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHFTPPESWJUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.